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Introduction: The Significance of a Chiral Building
Block
In the landscape of modern synthetic chemistry and pharmaceutical development, 4-
isopropyloxazolidine-2,5-dione stands out as a pivotal chiral intermediate. More commonly

known in its enantiopure form, (S)-4-isopropyloxazolidine-2,5-dione, as L-Valine N-

Carboxyanhydride (NCA), this molecule is a cornerstone in the controlled synthesis of peptides

and peptidomimetics.[1][2] Its unique structure, a five-membered heterocyclic ring derived from

the amino acid L-valine, endows it with a high degree of reactivity that can be harnessed for

precise, step-wise chain elongation in polypeptide synthesis.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of 4-isopropyloxazolidine-2,5-dione. It is designed for researchers, medicinal

chemists, and process development scientists who utilize this reagent, offering field-proven

insights into its synthesis, handling, reactivity, and application, thereby bridging the gap

between theoretical knowledge and practical execution.
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The foundational step in utilizing any chemical reagent is a thorough understanding of its

structure and fundamental properties. 4-Isopropyloxazolidine-2,5-dione is the N-

carboxyanhydride derivative of the amino acid valine. Its chirality, inherited from the parent

amino acid, is critical to its primary application in asymmetric synthesis.

Nomenclature and Key Identifiers
The compound is known by several names, and its specific enantiomer is often designated. It is

crucial to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement

of the desired stereoisomer.

Property Value Source

IUPAC Name
4-propan-2-yl-1,3-oxazolidine-

2,5-dione
PubChem[3]

Synonyms

L-Valine N-Carboxyanhydride,

N-Carboxy-L-valine Anhydride,

(S)-4-Isopropyloxazolidine-2,5-

dione

ChemScene[4],

Pharmaffiliates[2]

Molecular Formula C₆H₉NO₃ PubChem[3]

Molecular Weight 143.14 g/mol PubChem[3]

CAS Number ((S)-enantiomer) 24601-74-9 ChemScene[4]

CAS Number ((R)-enantiomer) 43089-05-0 LookChem[5]

CAS Number (racemate) 2816-12-8 Sigma-Aldrich

Structural Representation
The molecule's structure is characterized by a five-membered oxazolidinedione ring with an

isopropyl group at the chiral center (C4). This anhydride structure is key to its reactivity.

Caption: Structure of (S)-4-isopropyloxazolidine-2,5-dione with chiral center marked ().
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A compound's physical properties dictate its storage, handling, and solubility, which are critical

parameters for experimental design.

Property Value Comments and Insights

Appearance White to Pale Beige Solid

The color can indicate purity;

off-white or beige may suggest

slight degradation.[2][6]

Melting Point 70-71 °C ((S)-enantiomer)

A sharp melting point is a good

indicator of high purity.[6] The

(R)-enantiomer has a reported

melting point of 75°C.[5]

Solubility

Soluble in Chloroform,

Dichloromethane, Methanol,

THF

Good solubility in common

organic solvents facilitates its

use in synthesis.[6] It is

sensitive to moisture and protic

solvents can induce

decomposition.

Storage Conditions
-20°C to Room Temperature,

Sealed in dry conditions

The primary concern is

moisture, which can cause

hydrolysis and polymerization.

[4][6] Storage under an inert

atmosphere (e.g., Argon) is

recommended.

pKa (Predicted) 9.26 ± 0.40

The N-H proton is weakly

acidic, a key feature for its

deprotonation in certain

reaction mechanisms.[6][7]

Topological Polar Surface Area

(TPSA)
55.4 Å²

This value suggests moderate

polarity, consistent with its

solubility profile.[4][7]
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The most common and efficient synthesis of L-Valine NCA involves the reaction of L-valine with

phosgene or a phosgene equivalent (e.g., triphosgene).[1] This process exemplifies the need

for careful control over reaction conditions to achieve high yield and purity.

Causality Behind Experimental Choices:

Reagent: Phosgene (or triphosgene) is a highly effective electrophile that reacts with both

the amino and carboxyl groups of the amino acid to form the cyclic anhydride.

Solvent: Anhydrous Tetrahydrofuran (THF) is used as it is an inert solvent that dissolves the

starting material and does not react with phosgene.[6] The absence of water is critical to

prevent hydrolysis of the phosgene and the product.

Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 45 °C) to

ensure a reasonable reaction rate and drive the reaction to completion.[6]

Workup: The solvent is removed under vacuum at room temperature to avoid thermal

decomposition of the product.[6] The residue is redissolved and re-evaporated to remove

any remaining traces of HCl or unreacted phosgene.[6]

Experimental Protocol: Synthesis of L-Valine NCA
This protocol is a representative procedure based on established methods.[6] Extreme caution

must be exercised when handling phosgene or its equivalents as they are highly toxic.

Preparation: Suspend L-valine (0.4 mol) in anhydrous THF (400 mL) in a flask equipped with

a reflux condenser (cooled to -15 °C or lower) and a stirrer, under an inert argon

atmosphere.

Phosgenation: Slowly add a solution of phosgene (0.8 mol) in a suitable solvent (e.g.,

toluene) to the stirred suspension.

Reaction: Heat the mixture to 45 °C and stir for approximately 7 hours. The reaction is

complete when the suspension turns into a clear solution.

Isolation: Cool the reaction to room temperature and evaporate the solvent under vacuum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-l-valine-n-carboxyanhydride-in-modern-peptide-synthesis-lv
https://m.chemicalbook.com/ProductChemicalPropertiesCB5166493_en.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5166493_en.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5166493_en.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5166493_en.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5166493_en.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Redissolve the crude residue in dry THF and re-evaporate the solvent under

vacuum to remove volatile impurities.

Drying: Dry the resulting crystalline solid over a desiccant (e.g., CaCl₂ or P₂O₅) under high

vacuum to yield the final product.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of L-Valine N-Carboxyanhydride.

Chemical Reactivity and Applications
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The utility of 4-isopropyloxazolidine-2,5-dione stems from its high reactivity as an activated

amino acid derivative.[8] The anhydride is highly electrophilic at both carbonyl carbons (C2 and

C5), making it susceptible to nucleophilic attack.

Primary Reaction Mechanism: Nucleophilic Ring-
Opening
This is the most important reaction for its application in peptide synthesis. A nucleophile (e.g.,

the amino group of another amino acid or peptide) attacks one of the carbonyl groups. The

attack at the C5 carbonyl is sterically favored and leads to the formation of a new peptide bond,

with the release of carbon dioxide as the only byproduct.[8] This "clean" reaction profile is a

significant advantage over many other coupling methods that generate stoichiometric

byproducts requiring removal.[8]

L-Valine NCA
(Electrophile)

Nucleophilic Attack
at C5 Carbonyl

Nucleophile (R-NH₂)
(e.g., Amino Acid Ester)

Unstable Carbamic
Acid Intermediate

Ring Opening

New Peptide Bond Formed
(Val-NH-R)

Decarboxylation

CO₂

(Byproduct)

Release

Click to download full resolution via product page

Caption: Mechanism of nucleophilic ring-opening for peptide bond formation.
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The ability to form peptide bonds with precise stereochemical control makes L-Valine NCA an

invaluable tool in pharmaceutical R&D.[1]

Peptide Synthesis: It is a key building block for the solid-phase or solution-phase synthesis

of complex peptides and small proteins.

Chiral Intermediate: It serves as a precursor for other chiral molecules. For example, it is a

key intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer

therapy.[9]

Peptidomimetics: Its structure can be incorporated into non-natural backbones to create

peptidomimetics with improved stability and bioavailability. The oxazolidinone ring itself is a

privileged scaffold in medicinal chemistry, found in various pharmacologically active

compounds.[10]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or

purchased material. The following table summarizes the expected spectral features based on

the molecule's structure.
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Spectroscopy Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR N-H ~7.0-9.0 ppm (broad)

The proton on the

nitrogen atom of the

anhydride.

α-H (C4-H) ~4.0-4.5 ppm

The proton attached

to the chiral center,

adjacent to nitrogen

and a carbonyl.

β-H (isopropyl CH) ~2.0-2.5 ppm
The methine proton of

the isopropyl group.

γ-H (isopropyl CH₃) ~0.9-1.2 ppm

The two

diastereotopic methyl

groups of the

isopropyl substituent.

¹³C NMR Carbonyl (C=O) ~165-175 ppm

The two carbonyl

carbons of the

anhydride ring.

α-C (C4) ~55-65 ppm
The chiral carbon

atom.

β-C (isopropyl CH) ~30-35 ppm
The methine carbon of

the isopropyl group.

γ-C (isopropyl CH₃) ~15-20 ppm

The two methyl

carbons of the

isopropyl group.

IR Spectroscopy N-H Stretch ~3200-3400 cm⁻¹
Stretching vibration of

the N-H bond.

C=O Stretch
~1850 cm⁻¹ & ~1780

cm⁻¹

Characteristic

symmetric and

asymmetric stretching

of the cyclic anhydride

carbonyls.
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Mass Spec (ESI+) [M+H]⁺ 144.06 m/z
Protonated molecular

ion.

[M+Na]⁺ 166.04 m/z
Sodiated molecular

ion, often observed.

Safety and Handling
Proper handling is paramount due to the compound's reactivity and the hazardous nature of its

precursors.

Hazards: The compound itself is classified as an irritant, harmful if swallowed, and may

cause respiratory irritation. Hazard statements include H302, H315, H319, and H335.

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid

breathing dust and prevent contact with skin and eyes.[9]

Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents to

prevent vigorous and potentially dangerous reactions.[9]

Conclusion
4-Isopropyloxazolidine-2,5-dione, particularly its (S)-enantiomer, is more than a simple

chemical reagent; it is an enabling tool for innovation in peptide chemistry and drug discovery.

Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a

reliable and indispensable building block. A thorough understanding of its characteristics, from

its molecular structure to its handling requirements, allows researchers to fully leverage its

synthetic potential while ensuring safe and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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